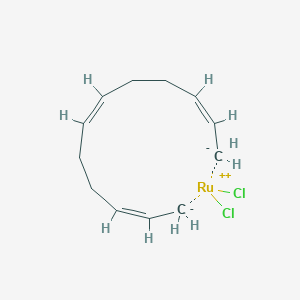
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is a coordination compound featuring ruthenium in a +2 oxidation state. This compound is characterized by the presence of two chloride ligands and a dodecatriene ligand with specific Z-configuration at positions 2, 6, and 10. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene typically involves the reaction of ruthenium chloride with the dodecatriene ligand under controlled conditions. One common method includes the use of a ruthenium precursor such as ruthenium trichloride, which is reacted with the dodecatriene ligand in the presence of a reducing agent to achieve the +2 oxidation state of ruthenium. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product.
化学反应分析
Types of Reactions
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states or even to metallic ruthenium under certain conditions.
Substitution: The chloride ligands can be substituted with other ligands such as phosphines, amines, or other anionic ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or hydrazine can be used.
Substitution: Ligand exchange reactions often require the use of coordinating solvents and may be facilitated by heating or the use of catalysts.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of ruthenium coordination compounds with different ligands.
科学研究应用
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene has several applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and polymerization reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and potential therapeutic applications.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to interact with DNA and other cellular components.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other ruthenium-based compounds.
作用机制
The mechanism by which Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene exerts its effects involves coordination to target molecules through its ruthenium center. The compound can interact with various molecular targets, including DNA, proteins, and other cellular components, leading to changes in their structure and function. The pathways involved may include the generation of reactive oxygen species, inhibition of enzyme activity, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- Dichloro[(2Z,6Z,10Z)-2,6,10-dodecatriene-1,12-diyl-κ2C1,C12]ruthenium
- (2Z,6Z,10Z,14Z,18E,22E)-3,7,11,15,19,23,27-Heptamethyl-2,6,10,14,18,22,26-octacosaheptaen-1-yl trihydrogen diphosphate
Uniqueness
Dichlororuthenium(2+);(2Z,6Z,10Z)-dodeca-2,6,10-triene is unique due to its specific ligand configuration and the presence of ruthenium in a +2 oxidation state. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specialized applications in catalysis, materials science, and medicinal chemistry.
属性
CAS 编号 |
12170-97-7 |
|---|---|
分子式 |
C12H18Cl2Ru |
分子量 |
334.2 g/mol |
IUPAC 名称 |
dichlororuthenium(2+);dodeca-2,6,10-triene |
InChI |
InChI=1S/C12H18.2ClH.Ru/c1-3-5-7-9-11-12-10-8-6-4-2;;;/h3-6,11-12H,1-2,7-10H2;2*1H;/q-2;;;+4/p-2 |
InChI 键 |
HIFFVMAWJALNHN-UHFFFAOYSA-L |
SMILES |
[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl |
手性 SMILES |
[CH2-]/C=C\CC/C=C\CC/C=C\[CH2-].Cl[Ru+2]Cl |
规范 SMILES |
[CH2-]C=CCCC=CCCC=C[CH2-].Cl[Ru+2]Cl |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















